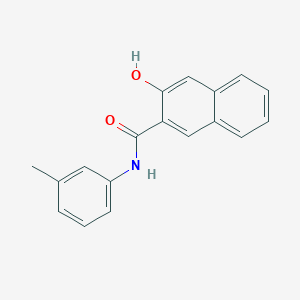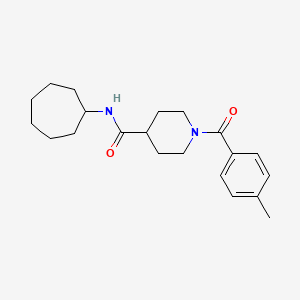![molecular formula C11H10N6O2 B5784029 4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide, also known as ODZ10117, is a small molecule compound that has been found to have potential applications in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which has been shown to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of 4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to be overexpressed in various types of cancer, and has been implicated in the development of neurodegenerative disorders. This compound inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the accumulation of toxic proteins in neurodegenerative disorders.
実験室実験の利点と制限
4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has several advantages and limitations for lab experiments. One of the advantages is its specificity for CK2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. Another advantage is its ability to inhibit the growth of various cancer cell lines, which makes it a potential candidate for cancer therapy. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. Another limitation is its relatively low yield in the synthesis method, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide. One direction is to investigate its potential as a cancer therapy in animal models and clinical trials. Another direction is to explore its neuroprotective effects in more detail, and to investigate its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method for this compound, and to develop more efficient methods for its delivery and administration.
合成法
The synthesis of 4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 2-cyanobenzyl chloride with 4-amino-1,2,5-oxadiazole-3-carboxylic acid to form the intermediate 4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboxamide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form the final product, this compound. The overall yield of this synthesis method is around 35%.
科学的研究の応用
4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has been found to have potential applications in the field of scientific research. It has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has also been implicated in the development of various diseases, including cancer and neurodegenerative disorders. This compound has been found to inhibit the activity of CK2 in vitro and in vivo, and has been shown to have anti-tumor and neuroprotective effects.
特性
IUPAC Name |
4-amino-N'-[(2-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c12-5-7-3-1-2-4-8(7)6-18-16-10(13)9-11(14)17-19-15-9/h1-4H,6H2,(H2,13,16)(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTSQXIVWAHBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=C(C2=NON=C2N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C(/C2=NON=C2N)\N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)

![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)

![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)

![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)


